

4-(6-Aminopyridin-3-yl)benzoic acid synthesis and properties

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Compound of Interest

Compound Name: 4-(6-Aminopyridin-3-yl)benzoic acid

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An in-depth technical guide on the synthesis, properties, and applications of **4-(6-aminopyridin-3-yl)benzoic acid**, a key intermediate in the development of targeted therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction

4-(6-Aminopyridin-3-yl)benzoic acid is a bifunctional molecule featuring a pyridine ring and a benzoic acid moiety. This heterocyclic compound serves as a crucial building block, or intermediate, in the synthesis of a variety of pharmacologically active molecules. Its structural motifs are frequently found in kinase inhibitors, which are a major class of targeted cancer therapies. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its role in the development of advanced therapeutics.

Synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid

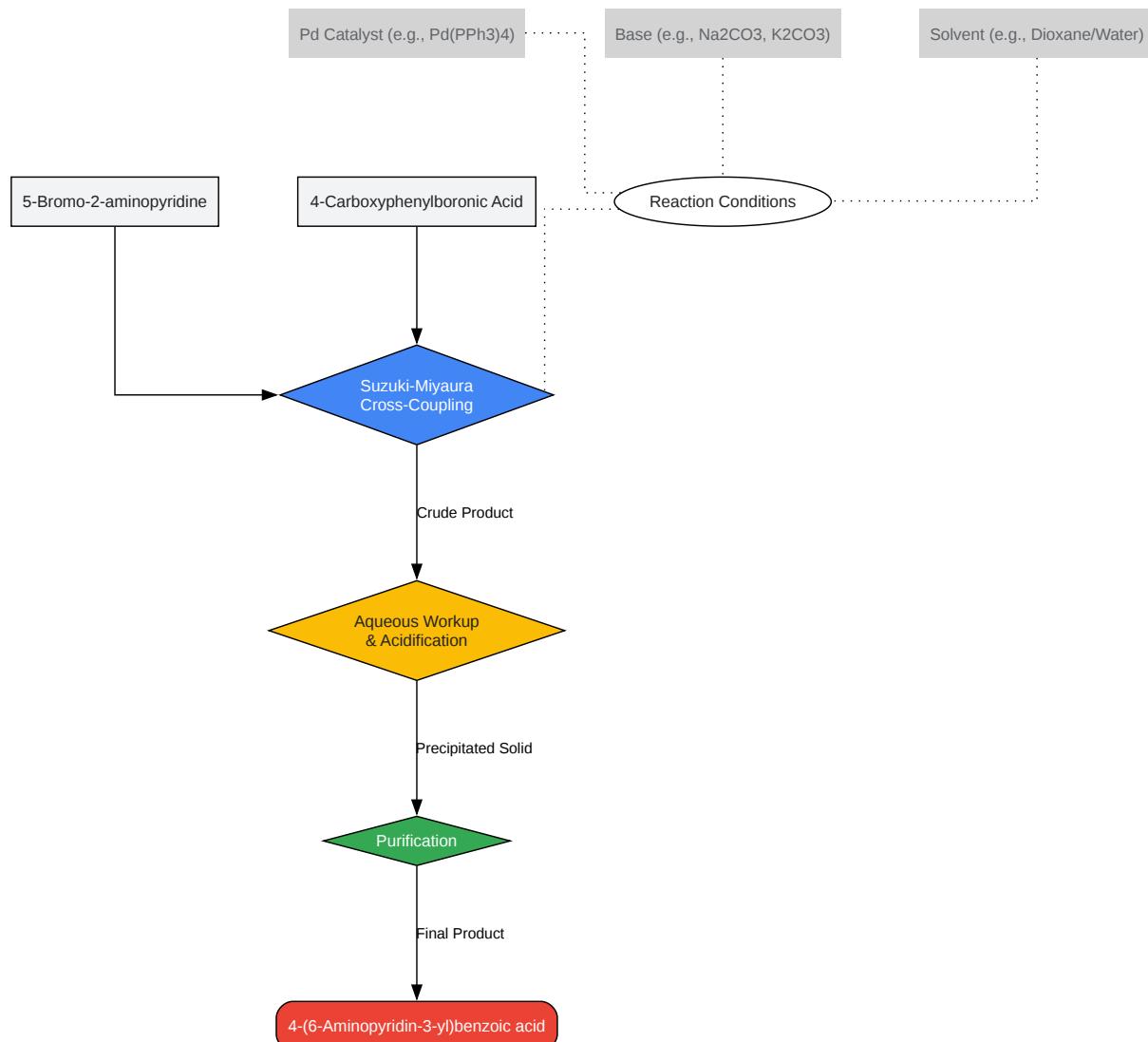
The most prevalent and industrially scalable method for synthesizing **4-(6-aminopyridin-3-yl)benzoic acid** is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction provides a powerful method for forming carbon-carbon bonds.

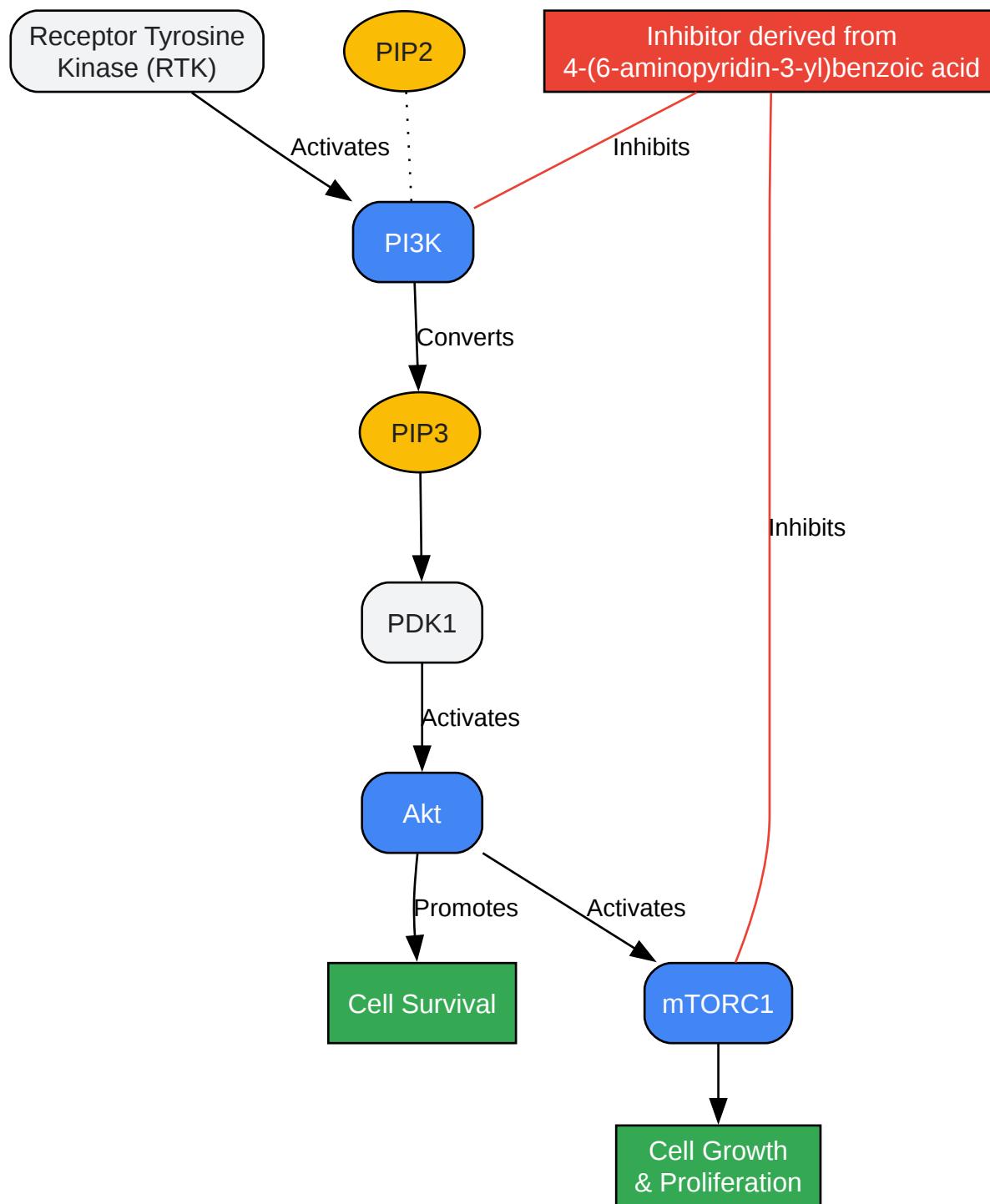
The general synthetic approach involves coupling a halogenated aminopyridine with a boronic acid derivative of benzoic acid in the presence of a palladium catalyst and a base. A common

pathway is the reaction between 5-bromo-2-aminopyridine and 4-(pinacolato)boronylbenzoic acid or 4-carboxyphenylboronic acid.

Synthetic Workflow

The following diagram illustrates the typical workflow for the Suzuki-Miyaura cross-coupling synthesis of the target compound.



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